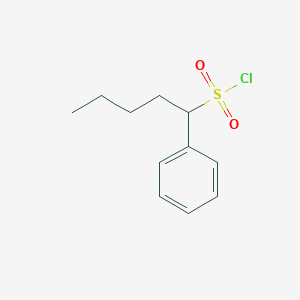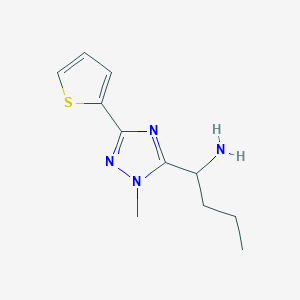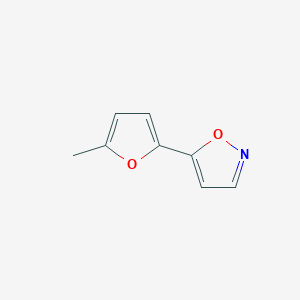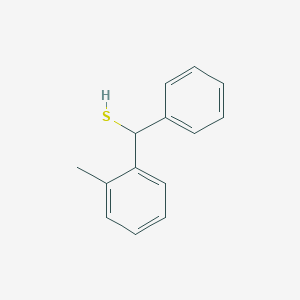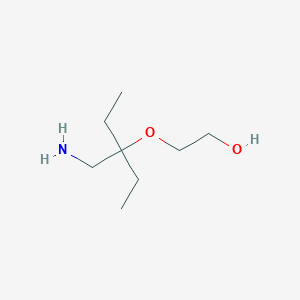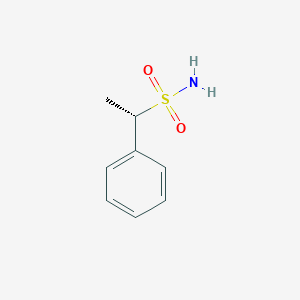
(1S)-1-phenylethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-phenylethane-1-sulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a phenylethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylethane-1-sulfonamide typically involves the reaction of phenylethane with sulfonamide precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: For industrial-scale production, the process is often optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S)-1-phenylethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, making them valuable in drug discovery.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. Sulfonamide-based drugs have been used as antibiotics, diuretics, and antidiabetic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of (1S)-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-phenylethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
(1S)-1-phenylethane-1-amine: Similar structure but with an amine group instead of a sulfonamide.
(1S)-1-phenylethane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide.
Uniqueness: (1S)-1-phenylethane-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. The presence of the sulfonamide group allows for interactions with biological targets that are distinct from those of similar compounds with different functional groups.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(1S)-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
SPSQEKCXVRMSBW-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)(=O)N |
Kanonische SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


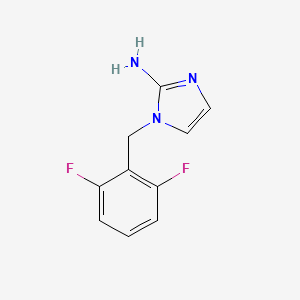
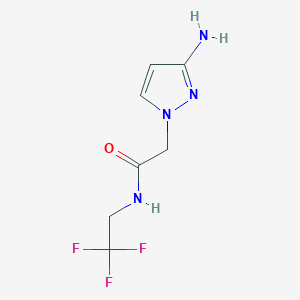

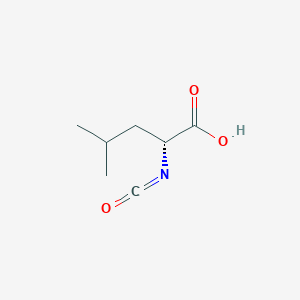
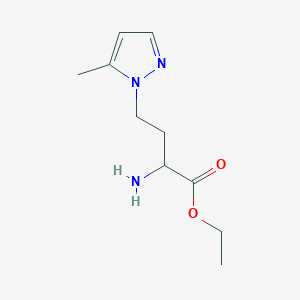

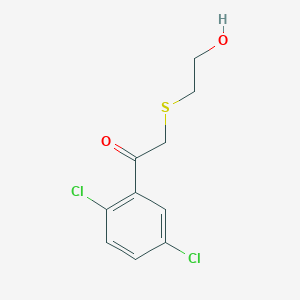
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
